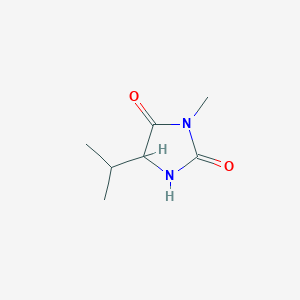

3-Methyl-5-isopropylhydantoin

Description

The exact mass of the compound 3-Methyl-5-isopropylhydantoin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-5-isopropylhydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-isopropylhydantoin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBVKYNWQBSNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699003 | |

| Record name | 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74310-99-9 | |

| Record name | 3-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74310-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis, Purification, and Structural Characterization of 3-Methyl-5-Isopropylhydantoin

Topic: 3-Methyl-5-isopropylhydantoin Synthesis and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

3-Methyl-5-isopropylhydantoin (MIH) represents a critical scaffold in medicinal chemistry, serving as both a derivative of the amino acid valine and a structural analogue to established anticonvulsants (e.g., Mephenytoin). Beyond its pharmacological potential, MIH is analytically significant as a specific hemoglobin adduct biomarker for N,N-dimethylformamide (DMF) exposure.

This guide details the robust synthesis of MIH, prioritizing regiochemical control to distinguish between the N1 (urea-like) and N3 (imide-like) positions. While direct condensation of valine with methyl isocyanate offers high regioselectivity, the hazardous nature of isocyanates often necessitates an alternative approach. Therefore, this guide focuses on the Selective N3-Alkylation of 5-Isopropylhydantoin as the primary, scalable laboratory protocol, while providing the isocyanate route as a mechanistic reference.

Critical Quality Attributes (CQAs)

-

Regioselectivity: >98% N3-methylation (avoiding N1,N3-dimethylation).

-

Stereochemistry: Control of C5 racemization under basic conditions.

-

Purity: Removal of unreacted alkylating agents and inorganic salts.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of 3-substituted hydantoins hinges on the acidity difference between the N3 and N1 protons.

-

N3-H (Imide): pKa

8.0–9.0. Highly acidic due to resonance stabilization between two carbonyls (C2 and C4). -

N1-H (Urea): pKa

12.0+. Less acidic; deprotonation requires stronger bases.

By utilizing a weak base (e.g.,

Pathway Visualization

Figure 1: Retrosynthetic logic flow. The green path indicates the optimized route for selective N3 functionalization.

Primary Protocol: Selective N3-Alkylation

This protocol assumes the use of 5-isopropylhydantoin as the starting material. If this precursor is not commercially available, it can be synthesized via the Urech method (L-Valine + Potassium Cyanate + HCl).

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Substrate: 5-Isopropylhydantoin (1.0 eq)

-

Alkylating Agent: Iodomethane (MeI) (1.1 eq) Caution: Neurotoxin

-

Base: Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: Acetone (HPLC grade) or DMF (for larger scales)

Step-by-Step Methodology

Phase 1: Activation (Deprotonation)

-

Setup: Charge a round-bottom flask with 5-isopropylhydantoin (10 mmol, 1.42 g) and anhydrous acetone (30 mL).

-

Base Addition: Add finely powdered anhydrous

(15 mmol, 2.07 g). -

Equilibration: Stir the suspension vigorously at room temperature for 30 minutes.

-

Expert Insight: This pre-stirring step ensures the formation of the N3-potassium salt. The suspension may thicken slightly.

-

Phase 2: Alkylation

-

Addition: Cool the mixture to 0°C (ice bath) to suppress N1 alkylation kinetics. Add Iodomethane (11 mmol, 0.68 mL) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 6–12 hours.

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, replaced by the less polar product (-

Self-Validating Check: If a spot appears at

, over-methylation (N1,N3-dimethyl) is occurring. Stop the reaction immediately.

-

Phase 3: Work-up & Purification

-

Filtration: Filter off the inorganic salts (

, unreacted -

Concentration: Evaporate the solvent under reduced pressure to yield a white solid.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) or Toluene.[1]

-

Target Yield: 85–92%[2]

-

Appearance: White crystalline needles.

-

Characterization & Structural Confirmation

Accurate characterization is vital to distinguish the N3-methyl isomer from the N1-methyl isomer.

NMR Spectroscopy ( & )

The diagnostic signal is the N-Methyl singlet . In N3-methyl hydantoins, this signal typically appears upfield relative to N1-methyl due to the shielding environment between the two carbonyls, though solvent effects are strong. The most reliable confirmation is the HMBC correlation between the N-Me protons and two carbonyl carbons (C2 and C4).

Table 1: Expected NMR Shifts (in

| Moiety | Proton ( | Multiplicity | Carbon ( | Structural Insight |

| N1-H | 8.20 – 8.50 | Broad Singlet | — | Diagnostic of mono-alkylation. Disappears in |

| H-5 | 3.95 – 4.05 | Doublet / Multiplet | ~58.0 | Alpha-proton. Coupling to iPr-CH confirms C5 integrity. |

| N3-Me | 2.85 – 2.95 | Singlet | ~26.5 | Key Identifier. Integration = 3H. |

| iPr-CH | 2.05 – 2.15 | Multiplet | ~30.0 | Beta-proton of isopropyl group. |

| iPr-Me | 0.85 – 1.00 | Doublets (2x) | ~16.0, 18.0 | Diastereotopic methyls if chiral; otherwise overlapping doublets. |

| C=O (C2) | — | — | ~156.0 | Urea carbonyl. |

| C=O (C4) | — | — | ~174.0 | Amide carbonyl. |

Mass Spectrometry (EI/ESI)

-

Molecular Ion (

): m/z 156.1. -

Fragmentation Pattern:

-

Loss of Isopropyl radical (

). -

Retro-Diels-Alder type cleavage of the hydantoin ring.

-

Melting Point[8][11]

-

3-Methyl-5-isopropylhydantoin: 104–106 °C (Lit. range for similar derivatives).

-

Note: Significant deviation (>5°C) suggests contamination with the N1-isomer or inorganic salts.

Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Corrective Action |

| N1,N3-Dimethylation | Base too strong (e.g., NaH) or excess MeI. | Switch to |

| Racemization | High temperature or prolonged exposure to base. | Keep reaction temp < 40°C. Use non-basic alkylating agents if chirality is paramount (rare). |

| Low Yield | Incomplete deprotonation. | Ensure |

Reaction Mechanism Visualization

Figure 2: Mechanistic pathway of the selective N3-alkylation.

References

-

Käfferlein, H. U., & Angerer, J. (1999). 3-Methyl-5-isopropylhydantoin: A specific metabolite of N,N-dimethylformamide in humans.[3] International Archives of Occupational and Environmental Health. Link

-

Ware, E. (1950). The Chemistry of the Hydantoins.[4][5][6][7] Chemical Reviews, 46(3), 403–470. (Classic review on hydantoin acidity and alkylation patterns). Link

-

Meoz, A., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry. (Structural analog data for comparison). Link

- Urech, F. (1873). Ueber Lacturaminsäure und Lactylharnstoff. Annalen der Chemie, 165, 99.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. openmedscience.com [openmedscience.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methyl-5-isopropylhydantoin: Synthesis, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The hydantoin scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. Among the vast library of hydantoin derivatives, 3-Methyl-5-isopropylhydantoin emerges as a compound of significant interest, not only as a potential therapeutic agent itself but also as a crucial biomarker. This technical guide provides a comprehensive overview of 3-Methyl-5-isopropylhydantoin, delving into its chemical identity, synthetic pathways, analytical methodologies, and known biological significance. As Senior Application Scientists, our goal is to furnish researchers and drug development professionals with the technical accuracy and field-proven insights necessary to harness the full potential of this versatile molecule.

Core Compound Identification

-

Chemical Name: 3-Methyl-5-isopropylhydantoin

-

IUPAC Name: (S)-5-isopropyl-3-methylimidazolidine-2,4-dione[1]

-

Alternate Name: 3-Methyl-5-(1-methylethyl)-(S)-2,4-imidazolidinedione[2]

-

Molecular Weight: 156.18 g/mol [2]

Table 1: Physicochemical Properties of 3-Methyl-5-isopropylhydantoin

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₂ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| IUPAC Name | (S)-5-isopropyl-3-methylimidazolidine-2,4-dione | [1] |

| CAS Number | 71921-91-0 | [1] |

Strategic Synthesis of 3,5-Disubstituted Hydantoins

The synthesis of 3,5-disubstituted hydantoins like 3-Methyl-5-isopropylhydantoin can be approached through several established methodologies. The choice of a particular synthetic route is often dictated by the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

The Bucherer-Bergs Reaction: A Classic Multicomponent Approach

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[3][4] This one-pot, multicomponent reaction typically involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.[5]

Causality Behind the Choice: The primary advantage of the Bucherer-Bergs reaction lies in its operational simplicity and the use of readily available starting materials. For the synthesis of 3-Methyl-5-isopropylhydantoin, isobutyraldehyde would serve as the carbonyl precursor. However, a limitation of the classical Bucherer-Bergs reaction is the lack of stereocontrol, typically yielding a racemic mixture.[6] For applications where a specific enantiomer is required, subsequent resolution or an alternative enantioselective synthesis is necessary.

Reaction Mechanism: The mechanism of the Bucherer-Bergs reaction is a multi-step process:

-

Formation of an aminonitrile from the reaction of the carbonyl compound with ammonia (from ammonium carbonate) and cyanide.

-

Nucleophilic addition of the aminonitrile to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

-

Intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate.

-

Rearrangement of the intermediate to the final hydantoin product.[6]

Figure 2: General workflow for hydantoin synthesis via the Ugi reaction.

Enantioselective Synthesis of 3,5-Disubstituted Hydantoins

For many pharmaceutical applications, a single enantiomer of a chiral drug is required. Several strategies for the enantioselective synthesis of 3,5-disubstituted hydantoins have been developed. One such approach involves the use of α-amino methyl ester hydrochlorides and carbamates, which proceeds through a ureido derivative that subsequently cyclizes under basic conditions. [7]This method avoids the use of hazardous reagents like isocyanates.

Causality Behind the Choice: This method is advantageous as it can start from readily available and often enantiopure α-amino acid derivatives, thereby controlling the stereochemistry at the 5-position of the hydantoin ring. This is crucial for developing stereospecifically active pharmaceutical agents and for studying the differential biological effects of enantiomers.

Analytical Methodologies

Accurate and sensitive analytical methods are paramount for the characterization and quantification of 3-Methyl-5-isopropylhydantoin in various matrices, from synthetic reaction mixtures to biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like 3-Methyl-5-isopropylhydantoin. A method for the determination of methyl isopropyl hydantoin from rat erythrocytes has been developed, which involves the hydrolysis of a hemoglobin adduct, liquid-liquid extraction, and subsequent GC-MS analysis. [8] Experimental Protocol: GC-MS Analysis of 3-Methyl-5-isopropylhydantoin (Adapted from a similar protocol)

-

Sample Preparation:

-

For biological samples, isolate the protein of interest (e.g., hemoglobin).

-

Perform acid hydrolysis to release the hydantoin adduct.

-

Neutralize the hydrolysate and perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the GC injection.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Causality Behind Experimental Choices: GC-MS is chosen for its high sensitivity and selectivity. The derivatization of the analyte is often not necessary for hydantoins, simplifying the sample preparation process. The mass spectrometer provides structural information, confirming the identity of the analyte, and allows for quantification even at low concentrations.

Figure 3: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 3-Methyl-5-isopropylhydantoin. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's structure. For 5-isopropylimidazolidine-2,4-dione, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the NH protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. [9] Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-5-isopropylhydantoin (based on similar structures)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~7.8-10.6 | - |

| C5-H | ~3.9 | ~63 |

| Isopropyl CH | ~2.0 | ~30 |

| Isopropyl CH₃ | ~0.8-1.0 | ~16-19 |

| N-CH₃ | ~2.8-3.0 | ~25-30 |

| C2=O | - | ~158 |

| C4=O | - | ~176 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Biological Significance and Therapeutic Potential

The hydantoin ring is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects. [10]

Anticonvulsant Activity

Many 3,5-disubstituted hydantoins have been investigated for their anticonvulsant properties. [7]For instance, compounds with a cyclopropyl group at the 5-position of the hydantoin ring have shown significant protection in the maximal electroshock seizure (MES) test in mice. [11]While specific anticonvulsant data for 3-Methyl-5-isopropylhydantoin is not extensively reported in the provided search results, its structural similarity to known anticonvulsant hydantoins suggests it may possess similar activity. Further investigation into its efficacy in preclinical models of epilepsy is warranted. Some N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives have shown promising anticonvulsant activities with ED50 values as low as 9.2 mg/kg in the MES test. [1]

Biomarker of Isocyanate Exposure

3-Methyl-5-isopropylhydantoin has been identified as a stable urinary biomarker of exposure to methyl isocyanate (MIC), a highly toxic industrial chemical. [10][12]MIC can react with the N-terminal valine of hemoglobin to form an adduct, which upon hydrolysis, yields 3-Methyl-5-isopropylhydantoin. [8]The quantification of this hydantoin in biological samples provides a reliable method for assessing the internal dose of MIC exposure. [8]This is of critical importance for industrial hygiene and for understanding the toxicology of isocyanates.

Conclusion and Future Directions

3-Methyl-5-isopropylhydantoin is a molecule with a dual identity: a potential therapeutic agent and a valuable biomarker. Its synthesis can be achieved through robust and adaptable methods like the Bucherer-Bergs and Ugi reactions, with enantioselective strategies available for producing stereochemically pure forms. The analytical toolkit for its characterization and quantification is well-established, with GC-MS and NMR playing pivotal roles.

For drug development professionals, the anticonvulsant potential of the hydantoin scaffold warrants further exploration of 3-Methyl-5-isopropylhydantoin and its analogues. Structure-activity relationship studies, guided by the efficient synthetic methodologies outlined, could lead to the discovery of novel and more potent antiepileptic drugs.

For researchers in toxicology and occupational health, the role of 3-Methyl-5-isopropylhydantoin as a biomarker for isocyanate exposure is of paramount importance. Further refinement of analytical methods to enhance sensitivity and throughput will improve the ability to monitor and protect individuals working with these hazardous materials.

References

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]

-

YouTube. (2021). Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3-Methyl-5-phenylhydantoin | The Merck Index Online. Retrieved from [Link]

-

PubMed. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 71921-91-0 | Product Name : 3-Methyl-5-(S)-isopropyl Hydantoin. Retrieved from [Link]

-

Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]

-

PubMed Central (PMC). (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

-

MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

-

National Institutes of Health. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (D2O) of 3-methyl-5-isopropylhydantoin. Due to hindered.... Retrieved from [Link]

-

PubMed. (1987). Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate and related compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of 3,5-disubstituted hydantoins under dry-grinding.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3,5-Disubstituted Thiazolidine-2,4-Diones: Design, Microwave-Assisted Synthesis, Antifungal Activity, and ADMET Screening. Retrieved from [Link]

-

PubMed. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

PubMed Central (PMC). (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Retrieved from [Link]

-

Nature. (n.d.). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent.. Retrieved from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

-

ACS Publications. (n.d.). Biomarkers for Isocyanate Exposure: Synthesis of Isocyanate DNA Adducts | Chemical Research in Toxicology. Retrieved from [Link]

-

MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

-

Scandinavian Journal of Work, Environment & Health. (n.d.). International workshop on biomarkers for isocyanates. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Retrieved from [Link]

Sources

- 1. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jsynthchem.com [jsynthchem.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. ijrpc.com [ijrpc.com]

- 9. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 3-Methyl-5-isopropylhydantoin

Executive Summary

3-Methyl-5-isopropylhydantoin (derived from the amino acid Valine) represents a critical structural motif in both pharmaceutical intermediate analysis and toxicological monitoring (specifically as a biomarker for methyl isocyanate exposure).

This guide provides a rigorous spectroscopic framework for the identification and structural validation of this molecule. Unlike generic databases, this document focuses on the differentiation logic —how to use NMR, IR, and Mass Spectrometry to distinguish the 3-methyl isomer from its 1-methyl regioisomer and the open-chain ureido precursors.

Part 1: Structural Analysis & Theoretical Basis

Before interpreting spectra, one must understand the electronic environment of the target molecule. The hydantoin ring (imidazolidine-2,4-dione) possesses two carbonyls and two nitrogens, creating distinct shielding zones.

The Target Molecule[1][2][3]

-

IUPAC Name: 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione

-

Molecular Formula:

-

Molecular Weight: 156.18 g/mol

-

Key Structural Features:

-

C5 Chiral Center: Derived from Valine.[1] (S)-enantiomer is common if sourced from L-Valine, though racemization can occur under basic synthesis conditions.

-

Regiochemistry: The N3 position is significantly more acidic (pKa ~9) than N1 due to resonance stabilization between the two carbonyls (C2 and C4). Therefore, alkylation typically favors the 3-position .

-

Part 2: Mass Spectrometry (MS) – The Fragmentation Fingerprint

Mass spectrometry provides the most definitive structural confirmation through specific cleavage patterns, particularly the McLafferty rearrangement which is diagnostic for N-alkylated hydantoins.

Primary Fragmentation Pathway

The electron impact (EI) spectrum of 3-methyl-5-isopropylhydantoin is characterized by a molecular ion (

Mechanism:

-

Molecular Ion (m/z 156): The intact radical cation.

-

McLafferty Rearrangement (m/z 114): This is the diagnostic peak. The isopropyl group facilitates a hydrogen transfer to the carbonyl oxygen, leading to the elimination of propene (

, 42 Da). The resulting fragment is the stable radical cation of 3-methylhydantoin. -

Secondary Fragmentation (m/z 57): Loss of the isopropyl radical or ring cleavage.

Visualization: Fragmentation Logic

Caption: Diagnostic fragmentation pathway showing the characteristic McLafferty rearrangement (m/z 114) dominant in 5-isopropyl substituted hydantoins.[2]

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for establishing regiochemistry (N1-H vs N3-Me).

1H NMR Data (Proton Assignment)

Solvent:

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| N1-H | 8.0 - 8.5 (Broad) | Singlet (br) | 1H | Diagnostic for N1-unsubstituted hydantoin. Disappears with |

| C5-H | 3.95 - 4.10 | Doublet (d) | 1H | Deshielded by adjacent N1 and C4=O. Couples to Isopropyl CH ( |

| N3-CH3 | 2.98 - 3.05 | Singlet | 3H | Key Identifier. Sharp singlet indicating N-methylation. N1-Me would typically appear slightly upfield. |

| iPr-CH | 2.15 - 2.30 | Multiplet (m) | 1H | Methine proton of the isopropyl group. |

| iPr-CH3 | 0.85 - 1.05 | Doublets (dd) | 6H | Diastereotopic methyls due to the adjacent chiral center (C5). Often appear as two overlapping doublets. |

13C NMR Data (Carbon Skeleton)

Solvent:

| Carbon | Shift ( | Note |

| C4 (Amide C=O) | 173.0 - 175.0 | The amide carbonyl is typically the most deshielded. |

| C2 (Urea C=O) | 156.0 - 158.0 | Upfield from C4 due to flanking nitrogens. |

| C5 (Chiral) | 58.0 - 60.0 | Methine carbon of the hydantoin ring. |

| N3-CH3 | 24.0 - 25.5 | Methyl carbon attached to N3. |

| iPr-CH | 30.0 - 31.5 | Isopropyl methine. |

| iPr-CH3 | 16.0 - 19.0 | Isopropyl methyls (often two distinct peaks). |

Visualization: NMR Connectivity

Caption: 1H-NMR coupling network. Solid lines indicate scalar coupling (splitting); dotted line indicates potential NOE correlations for stereochemical verification.

Part 4: Infrared Spectroscopy (IR)

IR is useful for quick verification of the hydantoin ring integrity.

-

Amide/Urea Carbonyls: Hydantoins exhibit a characteristic "doublet" in the carbonyl region due to the coupling of the C2 and C4 vibrations.

-

Band 1 (High Freq): ~1770 - 1780

(Asymmetric stretch). -

Band 2 (Low Freq): ~1710 - 1725

(Symmetric stretch).

-

-

N-H Stretch: A single sharp band around 3200-3300

confirms the presence of the free N1-H. (Absence of this band suggests N1,N3-dimethylation).

Part 5: Experimental Protocol (Synthesis & Isolation)

To ensure the spectral data corresponds to the correct isomer, the synthesis method must be regioselective.

Method: Base-catalyzed methylation of 5-isopropylhydantoin.

Rationale: The pKa of N3-H is ~9.1, while N1-H is >12. Using a weak base (

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 5-isopropylhydantoin in anhydrous acetone.

-

Deprotonation: Add 1.1 eq of anhydrous

. Stir at room temperature for 30 mins. (N3 deprotonates first). -

Alkylation: Add 1.1 eq of Methyl Iodide (MeI) dropwise.

-

Reflux: Heat to reflux (

) for 4-6 hours. Monitor by TLC (Shift in Rf). -

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

Quality Control Check:

-

If the product is N1-methylated (impurity), the 1H NMR N-Me singlet will shift upfield (~2.7-2.8 ppm) and the C2/C4 Carbonyl pattern in 13C NMR will invert relative intensities.

References

-

Mass Spectrometry of Hydantoins

-

NMR Characterization of Hydantoin Derivatives

-

Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy.[3]

- Source: N

-

URL:

-

-

Synthesis & Crystallography

- Title: Synthesis and crystal structure of (S)

-

Source: European Journal of Chemistry.[1]

-

URL:

Sources

- 1. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Methyl-5-isopropylhydantoin: A Technical Guide for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The hydantoin scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives established as effective therapeutics for a range of conditions, most notably epilepsy. This technical guide delves into the untapped potential of a specific analogue, 3-Methyl-5-isopropylhydantoin. While direct therapeutic applications of this compound are not yet clinically established, its structural features, in the context of known structure-activity relationships within the hydantoin class, suggest promising avenues for investigation, particularly in neurology and oncology. This document provides a comprehensive framework for the synthesis, characterization, and preclinical evaluation of 3-Methyl-5-isopropylhydantoin, equipping researchers with the necessary protocols and strategic insights to explore its therapeutic viability.

Introduction: The Hydantoin Scaffold as a Privileged Structure

Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. The versatility of the hydantoin ring allows for substitutions at the N-1, N-3, and C-5 positions, each influencing the molecule's pharmacological profile.[1] Prominent examples of hydantoin-based drugs include phenytoin, an anticonvulsant, nilutamide for prostate cancer, and dantrolene, a muscle relaxant.[1] The biological effects of these compounds are intrinsically linked to the nature of their substituents.

This guide focuses on 3-Methyl-5-isopropylhydantoin, a derivative with relatively simple alkyl substitutions. The presence of an isopropyl group at the C-5 position and a methyl group at the N-3 position suggests a potential for neurological and cytotoxic activities, based on the known pharmacophores of existing hydantoin drugs. This document will provide a detailed roadmap for investigating these possibilities.

Synthesis and Characterization of 3-Methyl-5-isopropylhydantoin

A robust and reproducible synthetic route is paramount for the systematic investigation of any novel compound. Herein, we propose a two-step synthesis for 3-Methyl-5-isopropylhydantoin, commencing with the well-established Bucherer-Bergs reaction to form the hydantoin core, followed by a selective N-methylation.

Synthesis Pathway

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of 5-isopropylhydantoin via the Bucherer-Bergs Reaction. This multicomponent reaction is a highly efficient method for producing 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate.[2][3]

-

Step 2: N-methylation of 5-isopropylhydantoin. This step introduces the methyl group at the N-3 position. The regioselectivity of this reaction is crucial and can be influenced by the choice of base and solvent.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-isopropylhydantoin

-

Reaction Setup: In a well-ventilated fume hood, combine isobutyraldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.

-

Reaction Conditions: Heat the mixture to 60-70°C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Acidify the mixture to pH 6 with concentrated HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 5-isopropylhydantoin.

Protocol 2: N-methylation of 5-isopropylhydantoin

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized 5-isopropylhydantoin (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0°C in an ice bath and add a strong base such as potassium tert-butoxide (¹BuOK) or potassium hexamethyldisilazide (KHMDS) (1.1 eq) portion-wise.[4] Stir the mixture at this temperature for 30 minutes.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 eq), dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 3-Methyl-5-isopropylhydantoin.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl and methyl protons, as well as the hydantoin ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbons, the C-5 carbon, and the carbons of the isopropyl and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of 3-Methyl-5-isopropylhydantoin. |

| FT-IR Spectroscopy | Characteristic absorption bands for the N-H and C=O functional groups of the hydantoin ring. |

| Melting Point | A sharp and defined melting point, indicative of high purity. |

Potential Therapeutic Applications and Preclinical Screening Strategy

Based on the known biological activities of structurally related hydantoins, we propose two primary therapeutic avenues for investigation: anticonvulsant and anticancer activities. A tiered screening approach is recommended to efficiently evaluate these possibilities.

Anticonvulsant Activity

Many hydantoin derivatives exert their anticonvulsant effects by modulating voltage-gated sodium channels.[5] The presence of a small alkyl group at the C-5 position in 3-Methyl-5-isopropylhydantoin suggests it may share this mechanism.

Proposed Screening Workflow:

Protocol 3: High-Throughput Zebrafish Larval Seizure Assay

The zebrafish model offers a rapid and cost-effective platform for initial in vivo screening.[6][7]

-

Animal Model: Use 5-7 days post-fertilization (dpf) zebrafish larvae.

-

Assay Plate Preparation: Dispense individual larvae into a 96-well plate containing embryo medium.

-

Compound Administration: Add varying concentrations of 3-Methyl-5-isopropylhydantoin to the wells. Include a vehicle control (e.g., DMSO).

-

Seizure Induction: After a pre-incubation period, induce seizures by adding pentylenetetrazole (PTZ) to the wells.

-

Data Acquisition: Record larval locomotor activity using an automated tracking system.

-

Endpoint Analysis: Quantify the reduction in seizure-like behavior (hyperactivity) in the compound-treated groups compared to the PTZ-only control.

Protocol 4: Rodent Maximal Electroshock (MES) Test

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[2][8]

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer 3-Methyl-5-isopropylhydantoin intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Induction: At the time of peak compound effect (predetermined by pharmacokinetic studies), deliver a brief, suprathreshold electrical stimulus through corneal or ear-clip electrodes.

-

Endpoint Analysis: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Calculate the median effective dose (ED₅₀).

Anticancer Activity

Several hydantoin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] The mechanism of action can be diverse, including the induction of apoptosis and cell cycle arrest.[10][11]

Proposed Screening Workflow:

Protocol 5: In Vitro 2D Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Culture: Plate cancer cells from a diverse panel (e.g., lung, breast, colon cancer cell lines) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Methyl-5-isopropylhydantoin for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 6: 3D Spheroid Culture for Enhanced Physiological Relevance

3D cell culture models more accurately mimic the in vivo tumor microenvironment.[12][13][14]

-

Spheroid Formation: Generate tumor spheroids using a suitable method, such as the hanging drop technique or ultra-low attachment plates.

-

Compound Treatment: Treat the established spheroids with varying concentrations of the test compound.

-

Endpoint Analysis: Assess the effect of the compound on spheroid growth and viability using imaging techniques and viability assays (e.g., CellTiter-Glo® 3D).

Proposed Mechanisms of Action

Based on the structure of 3-Methyl-5-isopropylhydantoin and the known pharmacology of the hydantoin class, we can hypothesize potential mechanisms of action.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 6. Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three-dimensional cell culture models for anticancer drug screening: Worth the effort? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concise review: 3D cell culture systems for anticancer drug screening | Biomedical Research and Therapy [bmrat.org]

- 14. researchgate.net [researchgate.net]

3-Methyl-5-isopropylhydantoin: A Biomarker for Methyl Isocyanate Exposure — A Technical Guide

Introduction: The Critical Role of Biomarkers in Chemical Exposure Assessment

In the realm of toxicology and occupational health, the accurate assessment of chemical exposure is paramount. While environmental monitoring provides valuable data on ambient concentrations of hazardous substances, it does not fully capture the extent of an individual's internal dose. Biomarkers of exposure, which are measurements of a chemical or its metabolite in biological matrices, offer a more precise and biologically relevant measure of uptake.[1] These molecular fingerprints provide a crucial link between external exposure and potential health effects, enabling robust risk assessment and the development of effective safety protocols.

This technical guide provides an in-depth exploration of 3-Methyl-5-isopropylhydantoin (MIH) as a specific and reliable biomarker for exposure to methyl isocyanate (MIC). Methyl isocyanate is a highly toxic and reactive industrial chemical, primarily used in the synthesis of carbamate pesticides.[2][3] Its high volatility and reactivity make it a significant occupational and environmental hazard. This guide is intended for researchers, scientists, and drug development professionals engaged in biomonitoring, toxicology studies, and the development of medical countermeasures for chemical exposures.

Section 1: 3-Methyl-5-isopropylhydantoin - The Molecular Signature of MIC Exposure

3-Methyl-5-isopropylhydantoin (MIH) is a stable, cyclized derivative of an adduct formed between methyl isocyanate and the N-terminal valine residue of hemoglobin. Its detection and quantification in blood provide a retrospective and integrative measure of an individual's internal exposure to MIC.

Mechanism of Formation: A Covalent Bond with Hemoglobin

Methyl isocyanate is a potent electrophile that readily reacts with nucleophilic groups in biological macromolecules.[4][5] Upon entering the bloodstream, MIC carbamoylates the N-terminal valine residues of hemoglobin, forming a stable N-methylcarbamoyl-valine (NMC-Val) adduct.[3] This adduct circulates with the red blood cells for their entire lifespan (approximately 120 days in humans), providing a long-term, cumulative record of exposure.

The analysis of this hemoglobin adduct, however, is not straightforward. To facilitate detection by common analytical techniques such as gas chromatography-mass spectrometry (GC-MS), the NMC-Val adduct is cleaved from the globin protein and chemically modified. This is achieved through acid hydrolysis, which induces a cyclization reaction, converting the NMC-Val into the more volatile and analytically amenable 3-Methyl-5-isopropylhydantoin.[3]

Figure 1: Formation of 3-Methyl-5-isopropylhydantoin from Methyl Isocyanate Exposure.

Interpretation of MIH Levels: Differentiating Exposure from Background

The presence of MIH in a biological sample is a strong indicator of MIC exposure. However, it is crucial to consider that low background levels of MIH may be detected in the general population due to endogenous processes or exposure to other environmental sources of isocyanates. Therefore, establishing a baseline or reference range in an unexposed population is essential for the accurate interpretation of biomonitoring data. For instance, a study of unexposed individuals reported a background level of 1.9 nmol/g globin.

Section 2: Analytical Methodologies for MIH Quantification

The reliable quantification of MIH requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the two most common and well-validated techniques for this purpose.

Sample Preparation: From Whole Blood to Analyte

A robust and reproducible sample preparation protocol is the foundation of accurate MIH analysis. The following is a generalized workflow, with specific details provided in the subsequent sections.

Figure 2: General analytical workflow for the determination of MIH from whole blood.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For MIH analysis, it offers excellent sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode.

Step-by-Step GC-MS Protocol:

-

Globin Isolation and Hydrolysis:

-

Isolate erythrocytes from whole blood by centrifugation.

-

Precipitate globin from the erythrocytes.

-

To a known amount of globin, add an internal standard (e.g., ¹³C₅,¹⁵N-3-Methyl-5-isopropylhydantoin).

-

Perform acid hydrolysis by adding hydrochloric acid and heating at 110°C for 1 hour.[2]

-

-

Extraction:

-

Adjust the pH of the hydrolysate to 3-5.[2]

-

Perform liquid-liquid extraction twice with ethyl acetate.[2]

-

Combine the organic extracts and wash with a sodium hydrogen carbonate solution.

-

Dry the extract under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector: Splitless mode.

-

Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms).

-

Oven Temperature Program: An example program would be an initial hold at a lower temperature, followed by a ramp to a final temperature to ensure good separation and peak shape.

-

Mass Spectrometer: Electron ionization (EI) mode.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions to monitor for MIH include m/z 114, which is a major fragment ion. For the internal standard, corresponding isotopically labeled fragment ions would be monitored.

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

UPLC-MS/MS offers high throughput and specificity, making it an excellent alternative to GC-MS, especially for complex matrices. The analysis is typically performed in multiple reaction monitoring (MRM) mode.

Step-by-Step UPLC-MS/MS Protocol:

-

Sample Preparation: The sample preparation is similar to the GC-MS protocol, involving globin isolation, hydrolysis, and extraction.

-

UPLC-MS/MS Analysis:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for MIH and its internal standard are monitored. For example, a transition for MIH could be the protonated molecule [M+H]⁺ to a specific fragment ion.

-

Section 3: Method Validation and Quantitative Data

The validation of the analytical method is crucial to ensure the reliability of the generated data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

| Parameter | GC-MS Method[4] | UPLC-MS/MS Method[2] |

| Linearity Range | 0.05 - 25 mg/kg RBC precipitate | 0.01 - 1.0 µmol/L |

| Correlation Coefficient (r²) | >0.99 | 0.999 |

| Limit of Detection (LOD) | 0.05 mg/kg RBC precipitate | 0.01 µmol/g |

| Accuracy | Within 8% of nominal concentration | - |

| Precision (%RSD) | <8.5% | 1.7% |

| Recovery | - | 97.3% |

Section 4: Synthesis of 3-Methyl-5-isopropylhydantoin Standard

The availability of a pure analytical standard of 3-Methyl-5-isopropylhydantoin is essential for accurate quantification. The synthesis can be achieved through the reaction of L-valine with methyl isocyanate in an acidic solution.[3] This synthetic standard is then used to prepare calibration curves for the quantification of MIH in biological samples.

Conclusion: A Robust Tool for Assessing MIC Exposure

3-Methyl-5-isopropylhydantoin has been established as a specific and reliable biomarker for exposure to methyl isocyanate. Its formation via the stable adduction of MIC to hemoglobin provides a long-term and integrated measure of internal dose. The analytical methodologies, particularly GC-MS and UPLC-MS/MS, offer the sensitivity and specificity required for accurate quantification in biological matrices. This technical guide provides a comprehensive overview of the principles, protocols, and data interpretation related to the use of MIH as a biomarker. By employing these validated methods, researchers and safety professionals can effectively assess exposure to MIC, contributing to a better understanding of its toxicology and the implementation of measures to protect human health.

References

-

Käfferlein, H. U., Angerer, J., Leng, G., & Gries, W. (2015). 3-Methyl-5-isopropylhydantoin as hemoglobin adduct of N,N-dimethylformamide and methylisocyanate [Biomonitoring Methods, 2015]. The MAK-Collection for Occupational Health and Safety, 5(2), 1-16. [Link]

-

Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093, 119-127. [Link]

-

U.S. Environmental Protection Agency. (1999). Methyl Isocyanate. Retrieved from [Link]

-

Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]

-

Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

-

World Health Organization. (2002). Sarin: health effects, metabolism, and methods of analysis. Food and Chemical Toxicology, 40(10), 1327-1333. [Link]

-

National Center for Biotechnology Information. (n.d.). Sarin. In PubChem. Retrieved from [Link]

- Tornqvist, M., Mowrer, J., Jensen, S., & Ehrenberg, L. (1986). Monitoring of environmental cancer initiators through hemoglobin adducts by a modified Edman degradation method. Analytical biochemistry, 154(1), 255-266.

- Käfferlein, H. U., & Angerer, J. (2000). Determination of N-terminal valine adducts of methyl isocyanate in human haemoglobin by gas chromatography-mass spectrometry.

- Sepai, O., Henschler, D., & Sabbioni, G. (1995). Albumin adducts of methyl isocyanate in a human population. Archives of toxicology, 69(6), 386-390.

- Sabbioni, G., & Schütze, D. (1998). A new method for the determination of N-terminal valine adducts in haemoglobin. Carcinogenesis, 19(2), 309-314.

- Fost, U., & Marczynski, B. (1996). Biomonitoring of workers exposed to methyl isocyanate. International archives of occupational and environmental health, 68(5), 313-318.

-

National Academies of Sciences, Engineering, and Medicine. (2000). Sarin. In Gulf War and Health: Volume 1. Depleted Uranium, Sarin, Pyridostigmine Bromide, Vaccines (pp. 149-216). National Academies Press. [Link]

-

Logue, B. A., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]

-

Käfferlein, H. U., et al. (2015). 3-Methyl-5-isopropylhydantoin as hemoglobin adduct of N,N-dimethylformamide and methylisocyanate [Biomonitoring Methods, 2015]. The MAK-Collection for Occupational Health and Safety, 5(2). [Link]

-

Zhang, Z., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-5-isopropylhydantoin. In PubChem. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

National Research Council. (2006). Committee on Biomarkers of Environmental Health. In Biomarkers and Bus Drivers: Molecular Drivers of Progression of Atherosclerosis. National Academies Press. [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of 3-Methyl-5-isopropylhydantoin

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 3-Methyl-5-isopropylhydantoin, a heterocyclic compound of interest in medicinal chemistry. The hydantoin scaffold is a privileged structure in drug discovery, and the stereochemical configuration of its substituents can drastically alter pharmacological and toxicological profiles. This document details the structural features, synthetic considerations, and analytical methodologies essential for the control and characterization of the stereoisomers of 3-Methyl-5-isopropylhydantoin. We present a detailed protocol for chiral High-Performance Liquid Chromatography (HPLC) as a primary means of enantioseparation and discuss advanced techniques for the determination of absolute configuration. The causality behind experimental choices is emphasized to provide field-proven insights for drug development professionals.

Introduction: The Critical Role of Stereochemistry

In the field of drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profound differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. The hydantoin ring, a five-membered heterocycle, is a common motif in pharmacologically active molecules, including the anticonvulsant phenytoin.[1][2]

3-Methyl-5-isopropylhydantoin (C7H12N2O2, MW: 156.18) possesses a single stereogenic center at the C5 position of the hydantoin ring, giving rise to two enantiomers: (S)-3-Methyl-5-isopropylhydantoin and (R)-3-Methyl-5-isopropylhydantoin.[3] The differential pharmacological effects of these enantiomers underscore the necessity for robust stereochemical control and analysis.[4] This guide serves as a technical resource for researchers engaged in the synthesis, separation, and characterization of these specific stereoisomers.

Structural Analysis: The Stereogenic Center

The core of 3-Methyl-5-isopropylhydantoin's stereochemistry lies at the C5 carbon, which is bonded to four different substituents: the hydantoin ring nitrogen (N1), the hydantoin carbonyl carbon (C4), a hydrogen atom, and an isopropyl group. This tetrahedral arrangement results in chirality and the existence of the (R) and (S) enantiomers.

Caption: 2D representation of the (S) and (R) enantiomers at the C5 chiral center.

Synthetic Pathways and Stereochemical Outcomes

The synthesis of 5-substituted hydantoins often results in a racemic mixture, necessitating downstream chiral resolution. Understanding the synthetic route is key to anticipating the stereochemical outcome.

Classical Synthesis: The Bucherer-Bergs Reaction

A common route to hydantoins is the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone or aldehyde, ammonium carbonate, and sodium cyanide.[5] When starting with isobutyraldehyde (the precursor to the 5-isopropyl group), this reaction proceeds through a planar aminonitrile intermediate. The subsequent cyclization occurs with an equal probability of attack from either face of the planar intermediate, leading to a 1:1 mixture of the (R) and (S) enantiomers, known as a racemate.

Asymmetric Synthesis Strategies

Achieving an excess of one enantiomer directly from the synthesis (asymmetric synthesis) is a more efficient and elegant approach. While classical methods are often racemic, modern synthetic chemistry offers several strategies:

-

Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can influence the reaction pathway to favor the formation of one enantiomer over the other.[6][7] For instance, enantioselective hydrogenation of a prochiral 5-alkylidene hydantoin using a chiral metal catalyst (e.g., Rhodium or Iridium-based) can produce 5-alkyl-substituted hydantoins with high enantiomeric excess (ee).[6][8]

-

Enzymatic Resolution: Biocatalysis using enzymes like hydantoinases can selectively hydrolyze one enantiomer of a racemic hydantoin to its corresponding N-carbamoyl-amino acid, leaving the unreacted enantiomer in high optical purity.[9]

The choice between racemic synthesis followed by resolution versus asymmetric synthesis depends on factors such as scale, cost, and the availability of suitable catalysts or enzymes.

Chiral Separation and Analysis: A Methodological Deep Dive

Once synthesized, the separation and quantification of the enantiomers are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[10]

The Principle of Chiral HPLC

Chiral HPLC relies on a Chiral Stationary Phase (CSP). These are packing materials for the HPLC column that are themselves chiral. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including hydantoin derivatives.[11][12] The separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies of interaction, causing one enantiomer to be retained on the column longer than the other, thus achieving separation.[12]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for the baseline separation of (R)- and (S)-3-Methyl-5-isopropylhydantoin.

Objective: To achieve a baseline resolution (Rs > 1.5) of the two enantiomers.

Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column

-

Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)

-

Sample: Racemic 3-Methyl-5-isopropylhydantoin (1 mg/mL in mobile phase)

Step-by-Step Methodology:

-

Initial Column Screening:

-

Rationale: Polysaccharide-based columns like Chiralpak AD are highly versatile and have shown success in resolving hydantoin derivatives.[11][12]

-

Procedure:

-

Install the Chiralpak AD-H column.

-

Set the mobile phase to a standard starting condition, typically n-Hexane/IPA (90:10, v/v).[11]

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 220 nm (or as determined by a UV scan of the analyte).

-

Inject 5-10 µL of the sample and record the chromatogram.

-

-

-

Mobile Phase Optimization:

-

Rationale: The ratio of the strong solvent (IPA) to the weak solvent (Hexane) is the most critical parameter for adjusting retention and resolution.

-

Procedure:

-

If no separation or poor resolution is observed, systematically vary the percentage of IPA.

-

Decrease IPA % (e.g., to 95:5 Hexane/IPA) to increase retention time and potentially improve resolution.

-

Increase IPA % (e.g., to 80:20 Hexane/IPA) to decrease retention time if it is excessively long.

-

Record the retention times (t_R1, t_R2) and peak widths for each condition.

-

-

-

Calculation and System Suitability:

-

Rationale: Quantitative measures are required to ensure the method is suitable for its intended purpose.

-

Procedure:

-

Calculate the resolution factor (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2), where w is the peak width at the base.

-

The target is Rs ≥ 1.5 for baseline separation.

-

Calculate the enantiomeric excess (% ee) of a non-racemic sample using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100.

-

-

Data Presentation and Interpretation

The results of the method development can be summarized for clear comparison.

| Mobile Phase (Hexane:IPA) | t_R1 (min) | t_R2 (min) | Resolution (Rs) |

| 95:5 | 12.5 | 14.8 | 1.8 |

| 90:10 | 8.2 | 9.4 | 1.6 |

| 80:20 | 4.1 | 4.6 | 1.1 |

Interpretation: A mobile phase of 90:10 Hexane:IPA provides an optimal balance of good resolution (Rs = 1.6) and a reasonable run time. The 95:5 mixture improves resolution slightly but at the cost of a significantly longer analysis time.

Caption: A typical experimental workflow for the analysis of chiral hydantoins.

Advanced Characterization and Absolute Configuration

While HPLC can separate and quantify enantiomers, it does not inherently identify which peak corresponds to the (R) or (S) configuration. For this, other techniques are required.

-

X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule.[13] It requires growing a suitable single crystal of one of the pure enantiomers. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.[13][14]

-

NMR Spectroscopy with Chiral Solvating Agents: ¹H NMR is a powerful tool for structural elucidation. In the presence of a chiral solvating agent, the enantiomers of a chiral analyte can form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[15][16] This allows for the determination of enantiomeric purity directly from the integration of the separated NMR signals.[15][16]

Conclusion

The stereochemistry of 3-Methyl-5-isopropylhydantoin is a critical factor influencing its potential biological activity. Control and characterization of its enantiomers are non-trivial but essential steps in any drug development program involving this scaffold. A standard racemic synthesis like the Bucherer-Bergs reaction necessitates a robust chiral separation method, for which HPLC with a polysaccharide-based chiral stationary phase is the industry standard. This guide provides a foundational framework and a detailed experimental protocol for achieving this separation. For unambiguous assignment of the absolute configuration, orthogonal techniques, with X-ray crystallography being the gold standard, are indispensable. By integrating these synthetic and analytical strategies, researchers can confidently advance chiral hydantoin derivatives through the drug discovery pipeline.

References

-

Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC Source: NIH URL: [Link]

-

Title: Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC Source: NIH URL: [Link]

-

Title: Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary Source: Elsevier URL: [Link]

-

Title: Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy Source: Scholars' Mine URL: [Link]

- Title: Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate Source: Google Patents URL

-

Title: A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations Source: MDPI URL: [Link]

-

Title: X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin Source: Cambridge University Press URL: [Link]

-

Title: State-of-the-art methods for the asymmetric synthesis of hydantoins Source: ResearchGate URL: [Link]

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives Source: PubMed URL: [Link]

-

Title: Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin Source: Springer URL: [Link]

-

Title: Synthesis, NMR analysis and applications of isotope-labelled hydantoins Source: Taylor & Francis Online URL: [Link]

-

Title: Figure 2 from Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Source: Semantic Scholar URL: [Link]

-

Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases Source: MDPI URL: [Link]

-

Title: 3-METHYL-5-PHENYLHYDANTOIN Source: gsrs URL: [Link]

-

Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone Source: Nature URL: [Link]

-

Title: X-ray powder diffraction data for 1-methylhydantoin, an antiasthmatic and antidepressive hydantoin compound Source: Cambridge University Press & Assessment URL: [Link]

-

Title: An X-ray diffraction pattern from a star-shaped d-hydantoinase crystal... Source: ResearchGate URL: [Link]

-

Title: Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas Source: Chemical Science (RSC Publishing) - The Royal Society of Chemistry URL: [Link]

-

Title: X-ray crystallography Source: Wikipedia URL: [Link]

-

Title: Advances in X-ray crystallography methods to study structural dynamics of macromolecules Source: memtein.com URL: [Link]

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. X-ray powder diffraction data for 1-methylhydantoin, an antiasthmatic and antidepressive hydantoin compound | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. 3-Methyl-5-(S)-isopropyl Hydantoin | CAS 71921-91-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 6. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01656K [pubs.rsc.org]

- 7. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. mdpi.com [mdpi.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin | Powder Diffraction | Cambridge Core [cambridge.org]

- 15. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]

A Senior Application Scientist's In-Depth Technical Guide to the Historical Synthesis of 3,5-Disubstituted Hydantoins

Abstract

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of substituents at the 3- and 5-positions is crucial for modulating pharmacological activity, making the synthesis of 3,5-disubstituted hydantoins a subject of enduring interest. This in-depth technical guide provides a comprehensive exploration of the historical and foundational methods for constructing this vital heterocyclic system. We will delve into the mechanistic underpinnings, practical considerations, and comparative analysis of the two seminal named reactions: the Bucherer-Bergs synthesis and the Read-Moir synthesis. Furthermore, this guide will bridge the historical context with modern advancements, offering insights into contemporary strategies that address the limitations of these classical methods. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthetic landscape of 3,5-disubstituted hydantoins.

The Enduring Significance of the 3,5-Disubstituted Hydantoin Moiety

Hydantoin and its derivatives are recognized for their wide-ranging biological activities, including anticonvulsant, antiarrhythmic, antitumor, and anti-androgenic properties.[1] The substituents at the N-3 and C-5 positions of the imidazolidine-2,4-dione core play a pivotal role in defining the molecule's interaction with biological targets. For instance, the anticonvulsant activity of drugs like ethotoin is directly influenced by the nature of the groups at these positions.[2] Similarly, the antiandrogen nilutamide owes its therapeutic effect to the specific 3,5-disubstitution pattern.[1] The ability to synthetically access a diverse range of 3,5-disubstituted hydantoins is, therefore, fundamental to the discovery and development of new chemical entities with therapeutic potential.

Foundational Pillars of Hydantoin Synthesis: A Historical Perspective

The early 20th century saw the emergence of two robust and versatile methods that have become the bedrock of hydantoin synthesis: the Bucherer-Bergs reaction and the Read-Moir synthesis. These reactions, while both yielding the hydantoin core, proceed through distinct mechanistic pathways and offer different advantages and limitations.

The Bucherer-Bergs Synthesis: A Multicomponent Powerhouse

First reported in the early 1900s, the Bucherer-Bergs reaction is a one-pot, multicomponent reaction that has stood the test of time due to its operational simplicity and broad substrate scope.[3] It typically involves the reaction of a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[4]

The generally accepted mechanism of the Bucherer-Bergs reaction proceeds through several key intermediates:

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde or ketone, forming a cyanohydrin.

-

Aminonitrile Formation: Ammonia, generated from the dissociation of ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to yield an α-aminonitrile.

-

Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also derived from ammonium carbonate, to form a cyano-carbamic acid.

-